7-(3-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
“7-(3-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-(4-fluorobenzyl) Group: This step may involve nucleophilic substitution reactions.
Introduction of the 7-(3-chlorophenyl) Group: This can be done through electrophilic aromatic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the thieno[3,2-d]pyrimidine core.
Reduction: Reduction reactions could modify the functional groups attached to the core structure.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, organometallic reagents, etc.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicinal chemistry, it could be explored as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “7-(3-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one” would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: Other compounds in this class may have different substituents but share the core structure.
Benzyl-substituted Thienopyrimidines: Compounds with similar benzyl groups attached to the thienopyrimidine core.
Uniqueness
The uniqueness of “7-(3-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one” lies in its specific substituents, which could confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
7-(3-chlorophenyl)-3-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2OS/c20-14-3-1-2-13(8-14)16-10-25-18-17(16)22-11-23(19(18)24)9-12-4-6-15(21)7-5-12/h1-8,10-11H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIIZUKAOLOSNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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